Isolopinavir

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

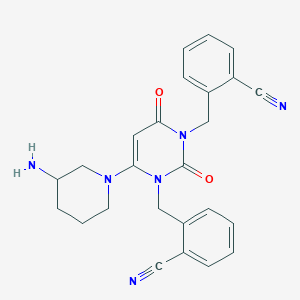

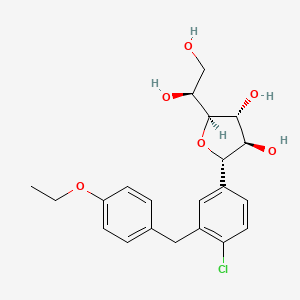

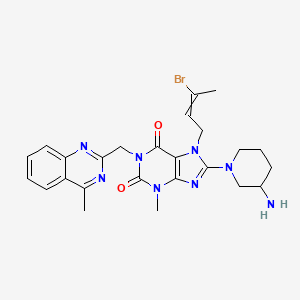

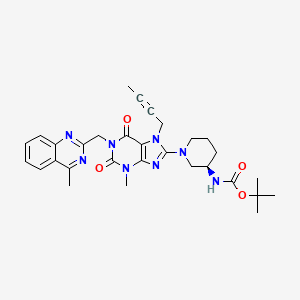

Isolopinavir is a synthetic compound belonging to the class of protease inhibitors. It is structurally related to lopinavir, a well-known antiretroviral drug used in the treatment of human immunodeficiency virus (HIV) infections. This compound has been studied for its potential antiviral properties and its ability to inhibit the replication of various viruses, including HIV and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of isolopinavir involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. This involves the use of reagents such as phenylacetic acid, benzylamine, and various protecting groups to ensure selective reactions.

Introduction of functional groups: Functional groups such as hydroxyl and amide groups are introduced through selective oxidation and amidation reactions. Common reagents used in these steps include sodium periodate, acetic anhydride, and ammonia.

Final coupling and deprotection: The final step involves coupling the synthesized intermediate with a suitable protecting group, followed by deprotection to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

Isolopinavir undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield alcohols and amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups such as halides are replaced by nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.

Substitution: Sodium hydroxide in water, ammonia in ethanol.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Hydroxylated and aminated derivatives.

Aplicaciones Científicas De Investigación

Isolopinavir has been extensively studied for its antiviral properties. It has shown efficacy in inhibiting the replication of HIV by targeting the viral protease enzyme, thereby preventing the maturation of viral particles. Additionally, this compound has been investigated for its potential use in treating SARS-CoV-2 infections, where it inhibits the viral protease enzyme critical for viral replication.

In the field of chemistry, this compound is used as a model compound for studying protease inhibitors and their mechanisms of action. In biology and medicine, it serves as a valuable tool for understanding viral replication and developing new antiviral therapies. Industrially, this compound is used in the production of antiviral drugs and as a reference standard in quality control laboratories.

Mecanismo De Acción

Isolopinavir exerts its antiviral effects by inhibiting the activity of the viral protease enzyme. The protease enzyme is responsible for cleaving viral polyproteins into functional proteins required for viral replication. By binding to the active site of the protease enzyme, this compound prevents the cleavage of polyproteins, leading to the formation of immature and non-infectious viral particles. This mechanism is similar to that of other protease inhibitors, such as ritonavir and saquinavir.

Comparación Con Compuestos Similares

Isolopinavir is structurally similar to other protease inhibitors, including lopinavir, ritonavir, and saquinavir. it exhibits unique properties that distinguish it from these compounds. For example, this compound has shown higher potency in inhibiting certain viral proteases and has a different pharmacokinetic profile, leading to improved bioavailability and longer duration of action.

Similar Compounds

Lopinavir: Used in combination with ritonavir for the treatment of HIV infections.

Ritonavir: Boosts the efficacy of other protease inhibitors by inhibiting their metabolism.

Saquinavir: One of the first protease inhibitors developed for the treatment of HIV.

This compound’s unique structural features and improved pharmacokinetic properties make it a promising candidate for further research and development in antiviral therapy.

Propiedades

Número CAS |

1132765-59-3 |

|---|---|

Fórmula molecular |

C38H50N4O5 |

Peso molecular |

642.83 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

(2S,3S)-N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)pentanamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.